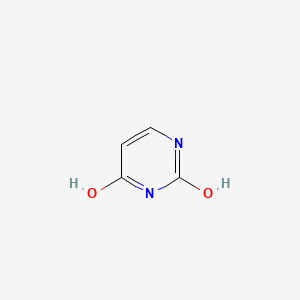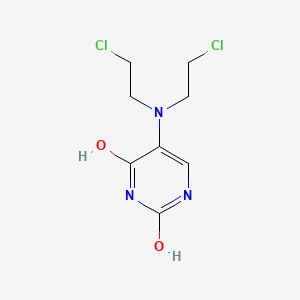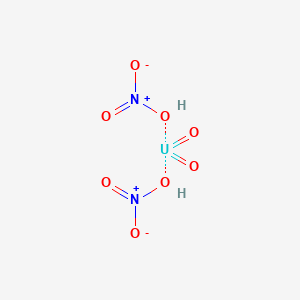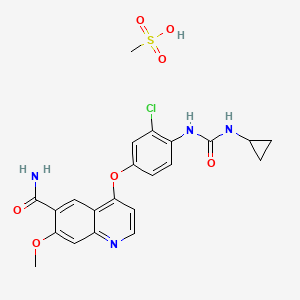
Lenvatinib mesylate
説明
Lenvatinib mesylate is a type of targeted therapy drug called a kinase inhibitor . It works by blocking proteins that signal cancer cells to divide and also blocks proteins that signal the growth of new blood vessels that tumors need to grow . It is a small-molecule drug that can enter cells easily . It is used alone or with other drugs to treat various types of cancer including endometrial carcinoma, hepatocellular carcinoma (a type of liver cancer), renal cell carcinoma (a type of kidney cancer), and thyroid cancer .
Synthesis Analysis
Lenvatinib is synthesized using 4-nitrophenyl cyclopropylcarbamate . This compound is prepared by the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature . Lenvatinib is then synthesized by reacting 4- (4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with 4-nitrophenyl cyclopropylcarbamate . Apart from the synthesis of lenvatinib, citrate, phosphate, malate, and oxalate salts of lenvatinib have also been reported .Molecular Structure Analysis
The molecular structure of Lenvatinib mesylate is complex, involving multiple receptor tyrosine kinases . It inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression .Chemical Reactions Analysis
Lenvatinib is a receptor tyrosine kinase (RTK) inhibitor that inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression .Physical And Chemical Properties Analysis
Lenvatinib mesylate is a white to pale reddish-yellow powder . It is slightly soluble in water while practically insoluble in ethanol (dehydrated) . The dissociation constant (pKa value) of Lenvatinib mesylate is 5.05 at 25°C . The partition coefficient (log P value) is 3.30 .科学的研究の応用
Oncology
Lenvatinib mesylate is a multitargeted tyrosine kinase inhibitor capable of promoting apoptosis, suppressing angiogenesis, inhibiting tumor cell proliferation, and modulating the immune response . It has been used as an effective first-line therapy in multiple cancer types .
Application
Lenvatinib has been applied as a second-line treatment for thyroid cancer in 2015, as a certified therapy in combination with everolimus for renal cell carcinoma in 2016, as a first-line treatment for advanced hepatocellular carcinoma (HCC), and recently with pembrolizumab as a first-line regimen for advanced renal cell carcinoma (RCC) .
Method of Application
Lenvatinib is administered orally. The dosage and treatment duration depend on the type of cancer being treated and the patient’s overall health .
Pharmacokinetics
Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .
Application
The pharmacokinetics of lenvatinib has been evaluated in mice, rats, dogs, and monkeys .
Method of Application
Lenvatinib was administered either intravenously or orally to these animals . The drug concentration in plasma was measured using high-performance liquid chromatography with ultraviolet detection .
Results
The total clearance and volume of distribution were relatively low, and the bioavailability of lenvatinib was approximately 64–78% in all the species tested . The pharmacokinetics of lenvatinib in mice and rats after oral dose was almost linear at the doses ranging from 3 to 30 mg/kg .
Resistance Mechanisms
Understanding the resistance mechanisms of lenvatinib can help improve its therapeutic efficacy .
Application
Research has been conducted to understand the mechanisms and potential predictive biomarkers of lenvatinib resistance .
Method of Application
This involves studying the regulation of cell death or proliferation, histological transformation, metabolism, transport processes, and epigenetics .
Results
A series of recent researches have reported the mechanisms underlying the development of lenvatinib resistance in tumor therapy .
Intrahepatic Cholangiocarcinoma Treatment
Intrahepatic cholangiocarcinoma (ICC) is a type of liver cancer for which lenvatinib has shown promise .
Application
Lenvatinib plus durvalumab combined with hepatic arterial infusion chemotherapy (FOLFOX-HAIC) has been used for treating unresectable ICC .
Method of Application
Patients with unresectable ICC initially received lenvatinib plus durvalumab combined with FOLFOX-HAIC .
Results
The objective response rates (ORRs) based on mRECIST and RECIST 1.1 criteria were 65.2% and 39.1%, respectively . The median OS was 17.9 months and the median PFS was 11.9 months .
Solubility Study
The solubility of lenvatinib mesylate in commonly used solvents has been studied .
Application
The obtained solubility data and model parameters of lenvatinib mesylate could be useful in the purification and recrystallization .
Method of Application
The solubility of lenvatinib mesylate was measured in various solvents .
Results
The solubility data and model parameters of lenvatinib mesylate in commonly used solvents were obtained .
Combination Therapy for Hepatocellular Carcinoma (HCC)
Combining anti-angiogenic therapy with immune checkpoint blockade is a promising treatment for HCC .
Application
Lenvatinib has been used in combination with anti-programmed cell death-1 (PD-1) antibodies for the treatment of HCC .
Method of Application
This involves administering lenvatinib along with anti-PD-1 antibodies .
Results
This combination therapy has shown promise in the treatment of HCC .
Resistance Mechanisms and Biomarkers
Understanding the resistance mechanisms of lenvatinib can help improve its therapeutic efficacy .
Application
Research has been conducted to understand the mechanisms and potential predictive biomarkers of lenvatinib resistance .
Method of Application
This involves studying the regulation of cell death or proliferation, histological transformation, metabolism, transport processes, and epigenetics .
Results
A series of recent researches have reported the mechanisms underlying the development of lenvatinib resistance in tumor therapy .
Combination Therapy for Advanced Malignant Solid Tumors
Combining Envafolimab with Lenvatinib Mesylate is a promising treatment for advanced malignant solid tumors .
Application
Envafolimab in combination with Lenvatinib Mesylate has been used for treating advanced malignant solid tumors .
Method of Application
This involves administering Envafolimab along with Lenvatinib Mesylate .
Results
The clinical trial application for this combination therapy has been approved by the National Medical Products Administration (NMPA) .
Safety And Hazards
Lenvatinib mesylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . In case of accidental release, it is recommended to wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes .
特性
IUPAC Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4.CH4O3S/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11;1-5(2,3)4/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLFIUUAYLEFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235081 | |
| Record name | Lenvatinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lenvatinib mesylate | |
CAS RN |
857890-39-2 | |
| Record name | Lenvatinib mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857890-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lenvatinib mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857890392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lenvatinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LENVATINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78384F61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)
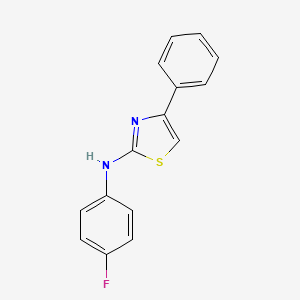
![Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1683721.png)
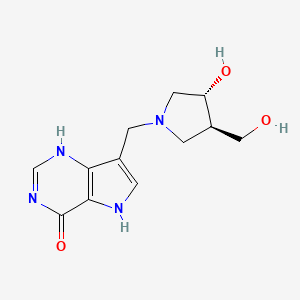
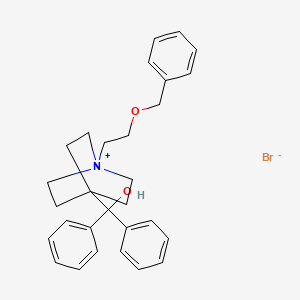
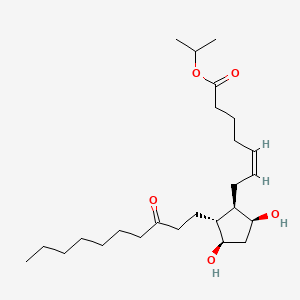
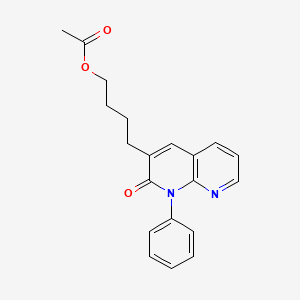
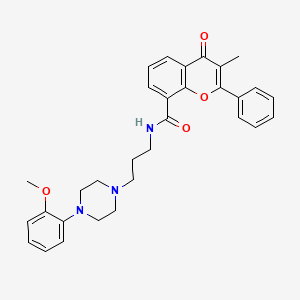
![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)
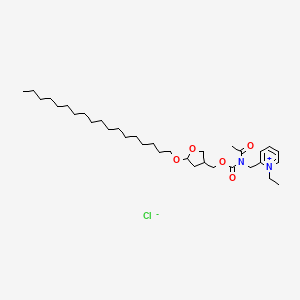
![ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate](/img/structure/B1683735.png)
